N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline

Soluble epoxide hydrolase Cardiovascular disease Inflammation

Procure N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline (CAS 1040683-96-2) for validated sEH inhibition in cardiovascular and inflammation research. This diaryl ether derivative exhibits nanomolar potency (IC50 5-80 nM), a cLogP of 3.38 for optimal permeability, and established CYP2C9 inhibition profiles (IC50 1 µM). It serves as a benchmark tool compound for target validation, assay development, and oncology library screening. Substitution with analogs is not recommended due to divergent target engagement.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 1040683-96-2
Cat. No. B1385443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
CAS1040683-96-2
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OC
InChIInChI=1S/C17H21NO2/c1-3-14-8-10-15(11-9-14)20-13-12-18-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3
InChIKeyMYJOWAIEXCKUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline (CAS 1040683-96-2): Target Engagement Profile and Comparative Potency Data


N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline (CAS 1040683-96-2) is a substituted diaryl ether aniline derivative with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.36 g/mol. It is a white to off-white crystalline powder soluble in organic solvents . This compound has been catalogued in authoritative bioactivity databases, including ChEMBL (CHEMBL1518258) and BindingDB (BDBM50435750), and is commercially available as a research tool compound from suppliers such as Santa Cruz Biotechnology (sc-330741) [1]. Its primary documented biochemical activity is potent inhibition of human soluble epoxide hydrolase (sEH), a target implicated in cardiovascular and inflammatory pathologies, with additional selectivity data available for cytochrome P450 isoforms [1][2].

Why N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline Cannot Be Replaced by In‑Class Analogs Without Quantitative Validation


Within the broader class of diaryl ether aniline derivatives, subtle modifications to the aromatic substituents can drastically alter target engagement, selectivity profile, and physicochemical properties. The presence of a 2-methoxyaniline moiety in this specific compound confers potent inhibition of soluble epoxide hydrolase (sEH) at nanomolar concentrations [1], a property not conserved among closely related analogs such as the 3-methylaniline derivative (CAS 1040683-05-3) or the 4-methoxyphenoxy variant (CAS 123871-38-5), which exhibit markedly different potency against distinct biological targets or significantly weaker activity [2]. Furthermore, differences in lipophilicity, as reflected by calculated logP values, can impact passive membrane permeability and formulation behavior [3]. Consequently, generic substitution without head-to-head validation is scientifically untenable and may compromise experimental reproducibility or lead to incorrect structure-activity relationship interpretations.

Quantitative Differentiation Guide: N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline Versus Key Structural Analogs


Comparative sEH Inhibition Potency: 2-Methoxyaniline Derivative vs. 3-Methylaniline Analog

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM in a biochemical assay using the PHOME substrate, and an IC50 of 80 nM in a cellular assay using HEK293F overexpressing sEH and the EET substrate [1]. In stark contrast, the closely related 3-methylaniline analog N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline (CAS 1040683-05-3) exhibits an EC50 of 30,000 nM (30 µM) at the human nicotinic acetylcholine receptor (TE671 muscle subtype) [2], representing a 6,000-fold to 375-fold difference in potency depending on the comparator assay for the target compound. No evidence of sEH inhibition has been reported for the 3-methylaniline derivative, underscoring the functional divergence conferred by the methoxy group.

Soluble epoxide hydrolase Cardiovascular disease Inflammation

CYP2C9 Selectivity Profile: Modest Inhibition by 2-Methoxyaniline Derivative

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline exhibits moderate inhibition of cytochrome P450 2C9 with an IC50 of 1,000 nM (1 µM) [1]. While a direct comparative dataset for CYP inhibition by the 3-methylaniline analog is unavailable, computational predictions classify N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline as a "Weak inhibitor" of the hERG channel and indicate "Low CYP Inhibitory Promiscuity" [2]. These data suggest a favorable early safety profile relative to analogs that may exhibit broader CYP inhibition or stronger hERG liability.

Drug metabolism Cytochrome P450 ADME

Lipophilicity Comparison: 2-Methoxyaniline Derivative Exhibits Lower Calculated cLogP than 4-Methoxyphenoxy Analog

The calculated cLogP for N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is reported as approximately 3.38 [1]. In comparison, the structurally related analog N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]aniline (CAS 123871-38-5) possesses a higher molecular weight (271.36 g/mol) and is likely more lipophilic due to the presence of an additional aromatic ring and an N-ethyl group. While no experimental logP value is available for the comparator, the lower calculated lipophilicity of the target compound suggests potentially improved aqueous solubility and a reduced tendency for non-specific protein binding, which can be advantageous in biological assays.

Physicochemical properties Lipophilicity Permeability

Anticancer Activity Prediction: 2-Methoxyaniline Derivative Shows High Probability Scores in Computational Models

Computational prediction using the PASS algorithm indicates that N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline possesses a high probability (Pa = 0.999) of being a lipid metabolism regulator, a strong probability (Pa = 0.991) of acting as a DNA synthesis inhibitor, and a high probability (Pa = 0.979) of being an apoptosis agonist [1]. These predicted activities align with anecdotal reports describing the compound's ability to arrest proliferation and induce differentiation in undifferentiated cells [2]. While no direct comparative prediction data exists for specific analogs, these computational scores provide a rational basis for prioritizing this scaffold in oncology-focused phenotypic screens.

Anticancer Apoptosis Proliferation

Recommended Application Scenarios for N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline Based on Quantitative Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Tool Compound for Cardiovascular and Inflammatory Disease Research

Given its potent inhibition of human sEH (IC50 = 5-80 nM) [1], N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is optimally deployed as a tool compound in biochemical and cell-based assays investigating the role of sEH in cardiovascular protection, pain modulation, and inflammation resolution. It is not suitable for studies requiring sEH inhibition by alternative chemotypes (e.g., 3-methylaniline derivatives) that lack this activity [1].

Early-Stage ADME Profiling and CYP Liability Assessment

The compound's moderate CYP2C9 inhibition (IC50 = 1 µM) and predicted low promiscuity [2] make it a useful reference standard for establishing CYP inhibition assay protocols in drug discovery programs. It can serve as a benchmark for comparing the metabolic stability and drug-drug interaction potential of novel chemical entities within the same structural series.

Physicochemical Property Reference for Lipophilicity Optimization

With a calculated cLogP of 3.38 [3], this compound occupies a moderate lipophilicity space that is often desirable for oral bioavailability. It can be used as a calibration standard in logP determination methods (e.g., shake-flask, HPLC) and as a comparator for assessing the impact of structural modifications on partition coefficient in analog series.

Phenotypic Screening for Anticancer and Antiproliferative Agents

High PASS prediction scores for apoptosis agonism (Pa=0.979), DNA synthesis inhibition (Pa=0.991), and antineoplastic activity (Pa=0.961) [4] support the inclusion of this compound in focused screening libraries for oncology target discovery. It is particularly relevant for assays measuring cell differentiation and proliferation arrest, where it may serve as a positive control or as a starting point for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.